molecular formula C15H14O4 B6378456 4-(2,4-Dimethoxyphenyl)-2-formylphenol CAS No. 1111128-83-6

4-(2,4-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B6378456
CAS No.: 1111128-83-6
M. Wt: 258.27 g/mol
InChI Key: YMGRUXDZRXEWKY-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group, a formyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes One common method involves the formylation of 2,4-dimethoxyphenol using a Vilsmeier-Haack reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-(2,4-Dimethoxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2,4-Dimethoxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl and a methoxy group but differs in the position of the formyl group.

Uniqueness

4-(2,4-Dimethoxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and formyl groups on the phenol ring allows for diverse chemical transformations and applications.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-4-5-13(15(8-12)19-2)10-3-6-14(17)11(7-10)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRUXDZRXEWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685236
Record name 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111128-83-6
Record name 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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